1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate is an organic compound that features a unique structure with two oxolane (tetrahydrofuran) rings attached to a pentane backbone, which is further esterified with an octanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate typically involves the esterification of 1,5-Bis(oxolan-2-yl)pentan-3-ol with octanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized catalysts can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate involves its interaction with specific molecular targets. The oxolane rings and ester group can participate in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(oxolan-2-yl)pentan-3-one: Similar structure but with a ketone group instead of an ester.
1,5-Bis(oxolan-2-yl)pentan-3-yl acetate: Similar structure but with an acetate group instead of an octanoate.
1,5-Bis(oxolan-2-yl)pentan-3-yl butanoate: Similar structure but with a butanoate group instead of an octanoate.
Uniqueness
1,5-Bis(oxolan-2-yl)pentan-3-yl octanoate is unique due to its longer octanoate chain, which can influence its hydrophobicity and interaction with biological membranes. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
5453-22-5 |
---|---|
Molekularformel |
C21H38O4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1,5-bis(oxolan-2-yl)pentan-3-yl octanoate |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-11-21(22)25-20(14-12-18-9-7-16-23-18)15-13-19-10-8-17-24-19/h18-20H,2-17H2,1H3 |
InChI-Schlüssel |
VAZJSOGWHFPJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC(CCC1CCCO1)CCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.